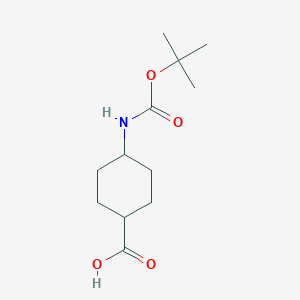

trans-4-(Boc-amino)cyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMRDHPZQHAXML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967876, DTXSID401194773 | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130309-46-5, 53292-89-0, 53292-90-3 | |

| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, commonly abbreviated as trans-Boc-ACHC, is a bifunctional alicyclic amino acid derivative. Its rigid cyclohexane scaffold, coupled with the orthogonal protecting group strategy offered by the tert-butoxycarbonyl (Boc) group, makes it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in drug discovery and development. The trans-stereochemistry of the amino and carboxylic acid groups at the 1 and 4 positions provides a defined spatial orientation, which is crucial for designing molecules with specific conformational constraints.[1][2] This compound is frequently utilized as an intermediate in the synthesis of a variety of pharmaceuticals, including Janus Kinase (JAK) inhibitors, and as a component in peptide synthesis.[1][3][4]

Core Chemical and Physical Properties

trans-4-(Boc-amino)cyclohexanecarboxylic acid is typically a white to off-white solid or crystalline powder.[5] It is stable under normal storage conditions, typically kept in a dark, dry place at room temperature.[6] The compound is soluble in polar organic solvents but generally insoluble in water.[2][7]

Table 1: Physical and Chemical Identification

| Property | Value |

| CAS Number | 53292-89-0 |

| Molecular Formula | C₁₂H₂₁NO₄[8] |

| Molecular Weight | 243.30 g/mol [8] |

| IUPAC Name | trans-4-(tert-butoxycarbonylamino)cyclohexane-1-carboxylic acid |

| Synonyms | Boc-trans-4-aminocyclohexanecarboxylic acid, Boc-1,4-trans-ACHC-OH[4][6] |

| InChI Key | KXMRDHPZQHAXML-KYZUINATSA-N[9] |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O[9] |

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to off-white solid/crystalline powder[5] |

| Melting Point | 180-185 °C[5] |

| pKa | 4.76 ± 0.10 (Predicted)[6] |

| Purity | ≥97% to ≥99.0% (HPLC/TLC)[5][8][9] |

| Storage | Room temperature, sealed in dry, dark place[6] |

Table 3: Computational Data

| Property | Value |

| Topological Polar Surface Area (TPSA) | 75.63 Ų[8] |

| LogP | 2.1545[8] |

| Hydrogen Bond Donors | 2[8] |

| Hydrogen Bond Acceptors | 3[8] |

| Rotatable Bonds | 2[8] |

Reactivity and Functional Group Analysis

The chemical behavior of this compound is dictated by its three primary components: the cyclohexane core, the N-Boc protected amine, and the carboxylic acid. This structure allows for selective manipulation of either the N-terminus or the C-terminus.

Caption: Logical relationships of the functional moieties.

Experimental Protocols

Synthesis via Catalytic Hydrogenation and Boc Protection

A common industrial route involves the catalytic hydrogenation of p-aminobenzoic acid, followed by Boc protection of the resulting cis/trans mixture of 4-aminocyclohexanecarboxylic acid.[10][11]

-

Hydrogenation: p-Aminobenzoic acid (1 eq) is mixed with a catalyst such as 5% Ruthenium on Carbon (Ru/C) in an aqueous solution of 10% NaOH in an autoclave.[10][11]

-

The mixture is stirred under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100 °C) for approximately 20 hours until the starting material is consumed.[10][11] This yields a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[10]

-

Boc Protection: Without isolating the product, the reaction mixture is cooled. Di-tert-butyl dicarbonate (Boc₂O, 1 eq) is added to the aqueous solution.[11]

-

The reaction is stirred, often overnight, allowing for the formation of the Boc-protected amine.[3]

-

Purification: The pH is adjusted, and the product is extracted with an organic solvent like ethyl acetate. The trans isomer can be isolated from the cis isomer through methods like selective esterification or crystallization.[1][3][12]

Boc-Deprotection Protocol

The Boc group is a key feature, providing stable protection for the amine that can be readily removed under acidic conditions without affecting other parts of the molecule.[2]

-

Reagent Preparation: Prepare a solution of a strong acid. Common reagents include 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M hydrogen chloride (HCl) in 1,4-dioxane.[13][14][15]

-

Reaction: Dissolve the this compound in the acidic solution.

-

Monitoring: The reaction is typically rapid, often completing within 30 minutes to a few hours at room temperature.[13][15] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: The solvent and excess acid are removed under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt).[14] The free amine can be obtained by neutralization with a base.

Caption: Typical workflow for Boc-group deprotection.

Applications in Drug Development and Peptide Synthesis

This compound serves as a crucial intermediate for introducing the 4-aminocyclohexanecarboxylic acid scaffold into larger molecules.[1] This moiety acts as a rigid spacer or a conformationally restricted amino acid analogue.

-

Pharmaceutical Intermediates: It is a documented building block in the synthesis of Janus Kinase (JAK) inhibitors and inhibitors of N-myristoyltransferase and CD38.[1][3]

-

Peptide Synthesis: The compound is used in solid-phase peptide synthesis (SPPS) to incorporate a non-natural, rigid amino acid residue into a peptide chain, which can influence the peptide's secondary structure and biological activity.[4][9]

-

Scaffold for Chemical Libraries: Its bifunctional nature allows for derivatization at both the amino and carboxylic acid ends, making it an excellent scaffold for creating diverse libraries of compounds for high-throughput screening.

Spectral Data Summary

While raw spectral data is best sourced from direct analysis, the following provides an overview of expected spectral characteristics.

Table 4: Representative Spectral Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), cyclohexyl protons (multiplets, ~1.2-2.3 ppm), and the NH proton (broad signal).[16][17] |

| ¹³C NMR | Resonances for the carbonyls of the Boc group (~155 ppm) and carboxylic acid (~180 ppm), the quaternary carbon of the Boc group (~80 ppm), and various carbons of the cyclohexane ring.[17] |

| IR Spectroscopy | Characteristic absorptions for N-H stretching (~3350 cm⁻¹), C=O stretching of the carbamate (~1685 cm⁻¹) and carboxylic acid (~1710 cm⁻¹).[18] |

| Mass Spectrometry | Expected molecular ion peaks corresponding to [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode. |

For detailed spectra, direct consultation of analytical data sheets or databases such as ChemicalBook is recommended.[19][17]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 3. This compound | 53292-89-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 11. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 12. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. researchgate.net [researchgate.net]

- 16. TRANS-4-AMINOCYCLOHEXANECARBOXYLIC ACID(3685-25-4) 1H NMR spectrum [chemicalbook.com]

- 17. This compound(53292-89-0) 1H NMR [m.chemicalbook.com]

- 18. Cyclohexanecarboxylic acid [webbook.nist.gov]

- 19. 53292-89-0|this compound|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Trans-4-(Boc-amino)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-4-(Boc-amino)cyclohexanecarboxylic acid is a synthetic, conformationally constrained amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold provides a unique structural motif that is utilized to introduce conformational rigidity into peptides and small molecules. This can lead to enhanced biological activity, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in pharmaceutical research.

Chemical and Physical Properties

This compound, with a molecular weight of 243.30 g/mol and a molecular formula of C₁₂H₂₁NO₄, is a white to off-white crystalline solid.[1][2][3][4][5][6] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a key intermediate in solid-phase peptide synthesis.[6][7]

| Property | Value | Reference |

| Molecular Weight | 243.30 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][3][5][6] |

| CAS Number | 53292-89-0 | [1][2][3][4][5] |

| Appearance | White to off-white crystalline solid | [8] |

| Purity | Typically ≥97% | [1][5] |

Synthesis and Production

The synthesis of this compound is a critical process for its application in pharmaceutical development. A common and industrially feasible method involves the stereoselective reduction of p-aminobenzoic acid, followed by the protection of the amino group with a Boc group.

Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid

This protocol outlines a one-pot process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a high trans isomer ratio, which is then Boc-protected.[9][10][11]

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C) catalyst

-

10% Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Dichloromethane (DCM)

-

Citric acid

-

Sodium sulfate (Na₂SO₄)

-

Acetone

Procedure:

-

Hydrogenation: In a high-pressure autoclave, a mixture of p-aminobenzoic acid, 5% Ru/C catalyst, and 10% aqueous NaOH is prepared. The mixture is stirred under hydrogen pressure (e.g., 15 bar) at an elevated temperature (e.g., 100°C) until the reaction is complete, yielding a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid with a high trans ratio.[9][10]

-

Boc Protection: Without isolation of the intermediate, the reaction mixture is cooled, and 1 equivalent of Boc anhydride is added to protect the amino group.

-

Work-up and Isolation: The catalyst is filtered off. The aqueous layer is extracted with DCM. The aqueous solution is then acidified with citric acid (to pH ~4) and extracted multiple times with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield this compound.[11][12]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as acetone/water, to obtain the desired purity.[10]

Caption: Synthetic workflow for this compound.

Applications in Drug Development

The primary application of this compound lies in its use as a conformationally constrained building block in the synthesis of peptidomimetics and other pharmaceutically active compounds.[2][13] Its rigid structure helps to pre-organize the molecule into a specific conformation, which can enhance binding affinity and selectivity for biological targets.

Janus Kinase (JAK) Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors.[9][10][11][12] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs are being developed for the treatment of autoimmune diseases and cancer.

Caption: Role in JAK inhibitor synthesis and its biological target.

Peptide Synthesis

In peptide synthesis, this compound is used as a non-natural amino acid to introduce conformational constraints.[6][7][13] This is particularly valuable in the design of peptide-based drugs where a specific secondary structure (e.g., a turn or a helix) is required for biological activity. The cyclohexane ring restricts the rotational freedom of the peptide backbone, stabilizing the desired conformation.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and conformational rigidity make it an ideal component for the synthesis of complex, biologically active molecules. The established synthetic routes and its successful application in the development of targeted therapies, such as JAK inhibitors, underscore its importance in modern pharmaceutical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 7. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. dakenchem.com [dakenchem.com]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 10. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 11. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid (CAS: 53292-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly referred to as trans-4-(Boc-amino)cyclohexanecarboxylic acid, is a pivotal bifunctional molecule in the landscape of modern medicinal chemistry and drug development. Its rigid cyclohexane core imparts conformational constraint, a desirable feature in the design of specific and potent enzyme inhibitors. The presence of a Boc-protected amine and a carboxylic acid group on a trans-disubstituted cyclohexane scaffold makes it a versatile building block for the synthesis of complex molecular architectures, most notably in the development of Janus kinase (JAK) inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of the JAK inhibitor, Oclacitinib.

Chemical and Physical Properties

This compound is a white solid that is stable under normal laboratory conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 53292-89-0 | [2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3] |

| Molecular Weight | 243.30 g/mol | [2][3] |

| Appearance | White to off-white solid/crystals | [1] |

| Purity | ≥97% (commercially available) | [3] |

| Melting Point | 181.0 to 185.0 °C | |

| Boiling Point | 396.7±31.0 °C (Predicted) | |

| Density | 1.12±0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in polar organic solvents | |

| SMILES | CC(C)(C)OC(=O)N[C@H]1CC--INVALID-LINK--C(O)=O | [3] |

| InChI Key | KXMRDHPZQHAXML-KYZUINATSA-N |

Synthesis of this compound

The synthesis of this compound with a high diastereomeric excess of the trans isomer is crucial for its application in pharmaceuticals. A common and efficient method involves the catalytic hydrogenation of p-aminobenzoic acid followed by Boc protection. A one-pot process has been developed to achieve a high trans to cis ratio.[4]

Experimental Protocol: One-Pot Synthesis from p-Aminobenzoic Acid[4][5]

This protocol describes a one-pot synthesis that yields a high trans-isomer ratio.

Materials:

-

p-Aminobenzoic acid

-

5% Ruthenium on Carbon (Ru/C)

-

10% Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetone

-

Dichloromethane (DCM)

-

Citric acid

-

Sodium sulfate (Na₂SO₄)

-

Hydrogen gas (H₂)

Procedure:

-

Hydrogenation: In a high-pressure autoclave, a mixture of p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ru/C (2.50 g), and 10% NaOH solution (100.0 mL) is prepared.

-

The autoclave is purged with hydrogen gas and then pressurized to 15 bar of hydrogen.

-

The reaction mixture is stirred at 100 °C for 20 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC). According to NMR analysis of the crude reaction mixture, a cis to trans ratio of approximately 1:4.6 is typically achieved.

-

Boc Protection: The reaction mixture is cooled, and the catalyst is not filtered. Acetone and Boc anhydride are added to the mixture.

-

The reaction is stirred until the Boc protection is complete (monitored by TLC).

-

Work-up and Isolation: The catalyst is filtered off, and the acetone is removed under reduced pressure. The aqueous layer is extracted with dichloromethane (DCM).

-

The aqueous layer is then acidified to pH 4 with a 20% citric acid solution and extracted multiple times with DCM.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification (Separation of Isomers): A subsequent esterification of the cis-isomer can be performed to facilitate the separation and isolation of the pure this compound.[5] A detailed procedure for the separation of the cis and trans isomers is described in patent literature, involving selective esterification of the cis isomer.[5]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: Synthesis of Oclacitinib

This compound is a key building block in the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used for the treatment of allergic dermatitis in dogs. The synthesis involves the coupling of the cyclohexane moiety with the pyrrolo[2,3-d]pyrimidine core of the molecule.

The JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

References

- 1. This compound | 53292-89-0 [chemicalbook.com]

- 2. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic acid: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. The document details its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies, with a focus on providing practical information for laboratory and developmental applications.

Chemical Structure and Stereochemistry

This compound is a derivative of cyclohexane where a carboxylic acid group and a Boc-protected amino group are attached to the 1 and 4 positions of the cyclohexane ring, respectively. The "trans" designation is crucial as it defines the stereochemical relationship between these two substituents.[1]

Stereochemistry: In the trans isomer, the carboxylic acid and the Boc-amino groups are situated on opposite sides of the cyclohexane ring. This arrangement results in a more linear and rigid structure compared to its cis counterpart, where the substituents are on the same side. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, with the bulky substituents preferentially occupying the equatorial positions. This defined stereochemistry is critical for its application in drug design, as it influences the molecule's shape and how it interacts with biological targets.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and X-ray crystallography are essential for structure elucidation and confirmation, detailed, publicly available datasets for NMR peak lists and crystallographic bond lengths and angles are not readily found in the searched literature.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][3][4] |

| Molecular Weight | 243.30 g/mol | [2][3] |

| CAS Number | 53292-89-0 | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 183 °C | [3] |

| Solubility | Soluble in methanol | [3] |

| TPSA (Topological Polar Surface Area) | 75.63 Ų | [2] |

| LogP | 2.1545 | [2] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. The primary challenge lies in achieving a high diastereomeric excess of the trans isomer. Below are detailed methodologies for its synthesis and purification.

Synthesis via Hydrogenation of p-Aminobenzoic Acid and Subsequent Boc Protection

This one-pot method is an efficient route to obtain the desired product with a favorable trans to cis isomer ratio.

Step 1: Hydrogenation of p-Aminobenzoic Acid

-

In a high-pressure autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and a 10% aqueous solution of sodium hydroxide (NaOH) (100.0 mL).[6]

-

Seal the autoclave and stir the mixture at 100 °C under a hydrogen gas pressure of 15 bar.[6]

-

Maintain these conditions for approximately 20 hours, monitoring the reaction for the disappearance of the starting material using thin-layer chromatography (TLC).[6] According to NMR analysis of the crude reaction mixture, a cis to trans isomer ratio of approximately 1:4.6 can be achieved.[6]

Step 2: In-situ Boc Protection

-

After the hydrogenation is complete, do not filter the catalyst. Add acetone (327.3 mL) and di-tert-butyl dicarbonate (Boc anhydride) (16.63 g, 0.07 mol) to the reaction mixture.[7]

-

Stir the mixture at room temperature for 20 hours.[7]

-

Filter the catalyst through celite and wash with a 4:1 (v/v) mixture of acetone and water.[7]

-

Remove the acetone from the filtrate under reduced pressure.[7]

-

Extract the aqueous layer with dichloromethane (DCM).[7]

-

Acidify the aqueous solution to a pH of 4 using citric acid and extract multiple times with DCM.[7]

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the product as a mixture of cis and trans isomers.[7]

Separation of trans and cis Isomers

The separation of the desired trans isomer from the cis isomer can be achieved through selective esterification of the cis isomer, followed by extraction.

-

Suspend the mixture of cis and this compound (12.99 g, 0.05 mol, with a cis:trans ratio of 1:3.6) and potassium carbonate (K₂CO₃) (2 g, 0.06 mol) in acetone (259 mL).

-

Add bromoethane (1.93 mL, 2.82 g, 0.02 mol) to the stirred suspension.

-

Heat the reaction mixture at 60 °C for 3 hours, during which a white precipitate will form.

-

Cool the mixture to room temperature and then to -10 °C, stirring for 1 hour.

-

Filter the precipitate and wash with cold acetone.

-

Add the precipitate to a mixture of 20% citric acid and DCM. Separate the layers.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the pure this compound. A yield of 62% with a purity of 99.1% has been reported for this separation process.[6]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds.[8] Its rigid, trans-substituted cyclohexane scaffold serves as a non-peptidic conformational constraint in peptidomimetics and other small molecule drugs. Notably, it has been utilized in the synthesis of Janus Kinase (JAK) inhibitors, which are a class of drugs used to treat inflammatory diseases.[1] The Boc-protecting group allows for its straightforward incorporation into peptide synthesis protocols.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemscene.com [chemscene.com]

- 3. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. CAS 53292-89-0: trans-4-[(tert-Butoxycarbonyl)amino]cycloh… [cymitquimica.com]

- 5. This compound | 53292-89-0 [chemicalbook.com]

- 6. bif.wisc.edu [bif.wisc.edu]

- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, often abbreviated as Boc-ACHA, is a pivotal building block in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane scaffold makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the known solubility properties of trans-4-(Boc-amino)cyclohexanecarboxylic acid and outlines a detailed protocol for its quantitative determination.

Physicochemical Properties

-

Molecular Formula: C₁₂H₂₁NO₄

-

Molecular Weight: 243.30 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: Approximately 181-185 °C

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative solubility information has been reported in various technical documents and supplier specifications. The following table summarizes the known qualitative solubility of the compound in common organic solvents.

| Solvent | Type | Qualitative Solubility |

| Methanol (MeOH) | Polar Protic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Chloroform (CHCl₃) | Nonpolar | Slightly Soluble |

| Alcohols | Polar Protic | Soluble |

| Ethers | Polar Aprotic | Soluble |

| Water | Polar Protic | Insoluble |

Note: "Soluble" indicates that the compound dissolves to a significant extent, while "Slightly Soluble" suggests limited dissolution. "Insoluble" implies negligible solubility under standard conditions.

Experimental Protocol for Equilibrium Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in a given organic solvent. This method is based on the shake-flask technique, which is considered the gold standard for solubility measurement.

4.1 Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.01 mg)

-

Screw-capped vials (e.g., 4 mL glass vials with PTFE-lined caps)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2 Experimental Workflow

Caption: Workflow for determining equilibrium solubility.

4.3 Step-by-Step Procedure

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed screw-capped vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Record the exact mass of the compound added.

-

Add a precise volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The presence of solid material at the end of this period is essential.

-

-

Sample Processing:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis and Calculation:

-

Inject the diluted sample into the HPLC system.

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by applying the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Application: Solvent Selection for Peptide Synthesis

The solubility of this compound is a critical factor in applications such as Solid-Phase Peptide Synthesis (SPPS). Inadequate solubility can lead to poor coupling efficiency and incomplete reactions. The following diagram illustrates a decision-making process for addressing solubility challenges during SPPS.

Caption: Decision tree for solvent selection in SPPS.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, its qualitative behavior indicates good solubility in polar organic solvents like methanol and THF. For applications requiring precise concentration control, such as in process chemistry and formulation, it is imperative to determine the solubility quantitatively. The detailed experimental protocol provided in this guide offers a robust framework for obtaining reliable solubility data. This information is critical for optimizing reaction conditions, ensuring reproducibility, and facilitating the successful application of this important building block in drug discovery and development.

An In-Depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxylic Acid: Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the physicochemical properties and relevant experimental methodologies for trans-4-(Boc-amino)cyclohexanecarboxylic acid, a key building block in medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a non-natural amino acid derivative widely utilized in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its Boc (tert-butyloxycarbonyl) protecting group provides stability and facilitates its use in various chemical reactions, particularly in solid-phase peptide synthesis.[1][2]

Physical State: At room temperature, this compound typically presents as a white to off-white solid.[1][3][4] It can be found in various forms, including crystalline powder, crystals, or powder.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.

| Parameter | Value | Citations |

| Melting Point | 180-185 °C | [3] |

| 183 °C | [5] | |

| Molecular Formula | C₁₂H₂₁NO₄ | [1][2][6][7][8][9] |

| Molecular Weight | 243.30 g/mol | [5][6] |

| 243.27 g/mol | [1] | |

| Purity (Typical) | ≥97% - ≥99% (by HPLC, GC, or TLC) | [1][2][3][5][6] |

| CAS Number | 53292-89-0 | [1][4][6][7] |

Experimental Protocols

3.1. General Protocol for Melting Point Determination

The melting point of a solid organic compound like this compound is a critical indicator of its purity. The following is a standard protocol for its determination using a capillary melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle (if the sample is not already a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound or for a rough determination, heat the sample rapidly and observe the approximate melting range.

-

For an accurate determination, repeat the process with a fresh sample. Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

-

Observation: Record the temperature at which the first liquid drop appears (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 1-2 °C.

3.2. Synthesis of this compound

The following is a representative synthetic protocol for the preparation of this compound from trans-4-aminocyclohexanecarboxylic acid.[4][10]

Materials:

-

trans-4-Aminocyclohexanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Brine solution

Procedure:

-

A solution of trans-4-aminocyclohexanecarboxylic acid and sodium hydroxide in water and tert-butanol is prepared and cooled to 0 °C.[4][10]

-

Di-tert-butyl dicarbonate is slowly added to the cooled solution.[4][10]

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.[4][10]

-

After the reaction is complete, the pH of the mixture is adjusted to approximately 6 using HCl.[4]

-

The product is then extracted with ethyl acetate.[4]

-

The combined organic phases are washed with a brine solution, dried, and concentrated under reduced pressure to yield the final product.[4]

Visualization of Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The following diagram illustrates its role in the elongation of a peptide chain.

Caption: Workflow of Solid-Phase Peptide Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Best this compound Manufacturer and Factory | Baishixing [bsxaminoacids.com]

- 4. This compound | 53292-89-0 [chemicalbook.com]

- 5. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. dakenchem.com [dakenchem.com]

- 8. 4-(Boc-amino)cyclohexanecarboxylic acid, 97% | CAS 130309-46-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 10. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]

Spectroscopic and Spectrometric Analysis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable building block in organic synthesis, particularly in the preparation of peptidomimetics and other biologically active molecules. Its rigid cyclohexane scaffold and the presence of both a protected amine and a carboxylic acid functionality make it a versatile component in drug discovery and development. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for this compound, along with detailed experimental protocols for data acquisition.

Molecular Structure

Chemical Formula: C₁₂H₂₁NO₄[1][2][3]

Molecular Weight: 243.30 g/mol [1][2][3]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of trans-4-(Boc-amino)cyclohexanecarboxylic acid is characterized by signals corresponding to the protons of the cyclohexane ring, the Boc protecting group, and the carboxylic acid.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| ~4.5 | Broad Singlet | 1H | -NH- |

| ~3.4 | Multiplet | 1H | CH-N |

| ~2.2 | Multiplet | 1H | CH-COOH |

| ~2.0 & ~1.2 | Multiplets | 8H | Cyclohexane CH₂ |

| 1.44 | Singlet | 9H | -C(CH₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~177 | -COOH |

| ~155 | -NH-C =O |

| ~79 | -O-C (CH₃)₃ |

| ~49 | C H-N |

| ~43 | C H-COOH |

| ~32 | Cyclohexane CH₂ |

| ~28 | -C(C H₃)₃ |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3340 | Medium | N-H stretch (Amide) |

| 2950-2850 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1685 | Strong | C=O stretch (Amide) |

| ~1520 | Medium | N-H bend (Amide II) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~1170 | Strong | C-O stretch (Boc group) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 243.30 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule can be observed in both positive and negative ion modes.

| m/z | Ion |

| 244.15 | [M+H]⁺ |

| 266.13 | [M+Na]⁺ |

| 242.14 | [M-H]⁻[2] |

Note: The observed m/z values can vary slightly depending on the instrument calibration and resolution.

Experimental Protocols

NMR Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

2. Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

2. Data Acquisition:

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

3. Data Processing:

-

Perform a background scan with no sample present.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

2. Data Acquisition:

-

Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and/or negative.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

3. Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to further confirm the structure.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like this compound.

References

Commercial Availability and Synthetic Utility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid is a key bifunctional building block employed in medicinal chemistry and peptide synthesis. Its rigid cyclohexane scaffold provides conformational constraint, a desirable feature in the design of peptidomimetics and other bioactive molecules. The presence of a Boc-protected amine and a carboxylic acid allows for its directional incorporation into larger molecular frameworks. This technical guide provides an in-depth overview of its commercial availability, key applications, and detailed experimental protocols for its use.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is between 97% and >99%. It is generally sold as a white to off-white solid. Below is a summary of representative suppliers and their product specifications.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥98.0% (TLC) | Gram quantities |

| TCI Chemicals | >98.0% (GC)(T) | 5g, 25g |

| AChemBlock | 97% | 25g |

| Biotuva Life Sciences | 98% | 1g, 5g, 25g, 100g |

| Daken Chemical | 98.0% | Bulk quantities available upon request |

| ChemScene | ≥97% | Inquire for sizes |

| Chem-Impex | ≥ 99% (GC) | Inquire for sizes |

| Baishixing | - | Custom, typically 100-200KGs in stock |

Core Applications

The primary application of this compound lies in its use as a non-natural amino acid in peptide synthesis and as a linker molecule in the development of pharmaceuticals.[][2][3] Its conformationally restricted cyclohexane ring is utilized to introduce structural rigidity into peptide chains, which can lead to enhanced biological activity and metabolic stability.

A notable application is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that target autoimmune diseases and myeloproliferative neoplasms.[2][4][5] The compound serves as a key intermediate in the construction of the inhibitor scaffold.[2][4][5]

Experimental Protocols

The following section details a generalized experimental protocol for the incorporation of this compound into a growing peptide chain using Boc-based solid-phase peptide synthesis (SPPS).

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling this compound to a resin-bound amine.

1. Resin Preparation and Swelling:

-

The appropriate resin (e.g., Merrifield, PAM) is placed in a reaction vessel.

-

The resin is swollen in dichloromethane (DCM) for 1-2 hours to allow for optimal diffusion of reagents.

-

The DCM is drained, and the resin is washed multiple times with DCM.

2. Boc Deprotection:

-

The peptide-resin is treated with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the Boc protecting group from the N-terminus of the resin-bound peptide.[6][7]

-

The resin is then thoroughly washed with DCM to remove residual TFA, followed by a neutralization step using a 5-10% solution of diisopropylethylamine (DIEA) in DCM.[7]

-

Finally, the resin is washed with DCM and then dimethylformamide (DMF) to prepare for the coupling step.

3. Amino Acid Coupling:

-

In a separate vessel, this compound (typically 2-4 equivalents relative to the resin loading) is pre-activated. A common method involves dissolving the amino acid in DMF and adding a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) (1 equivalent) and an additive like 1-hydroxybenzotriazole (HOBt) (1 equivalent) to suppress racemization. The mixture is allowed to react for a short period.

-

The activated this compound solution is then added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

4. Washing:

-

After the coupling reaction is complete, the resin is drained and thoroughly washed with DMF and then DCM to remove excess reagents and byproducts, such as dicyclohexylurea (DCU) if DCC was used.

This four-step cycle (Deprotection, Neutralization, Coupling, Washing) is repeated for each subsequent amino acid to be added to the peptide chain.

5. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically accomplished using a strong acid such as anhydrous hydrogen fluoride (HF).[6]

-

The crude peptide is then precipitated with cold diethyl ether, collected by filtration, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of incorporating this compound into a peptide chain via Boc-SPPS.

Caption: Boc solid-phase peptide synthesis (SPPS) cycle.

Caption: Amide bond formation logical relationship.

References

- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

The Strategic Utility of trans-4-(Boc-amino)cyclohexanecarboxylic Acid in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Boc-amino)cyclohexanecarboxylic acid has emerged as a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its rigid cyclohexane scaffold, coupled with the orthogonally protected amine and carboxylic acid functionalities, offers a unique combination of structural pre-organization and versatile reactivity. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 53292-89-0 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₄ | [2][4][5] |

| Molecular Weight | 243.30 g/mol | [1][4][5] |

| Appearance | White to off-white powder/crystals | [1][5] |

| Melting Point | 181.0 to 185.0 °C | [5] |

| Purity | ≥97% (typically ≥98.0% by TLC or HPLC) | [1][2][4] |

| Solubility | Soluble in methanol | |

| Storage | Room temperature, in a cool and dark place | [4] |

Synthesis of the Building Block

The efficient synthesis of this compound is crucial for its widespread application. Several synthetic routes have been developed, primarily focusing on achieving a high trans to cis isomeric ratio.

Method 1: Boc Protection of trans-4-Aminocyclohexanecarboxylic Acid

This is a straightforward and widely used method starting from the commercially available trans-4-aminocyclohexanecarboxylic acid.

Experimental Protocol:

-

To a stirred solution of trans-4-aminocyclohexanecarboxylic acid (1.0 g, 6.98 mmol) in a mixture of tert-butanol (10 mL) and water (10 mL), sodium hydroxide (0.307 g, 7.68 mmol) is added at 0 °C.

-

Di-tert-butyl dicarbonate (Boc₂O) (1.7 g, 7.68 mmol) is then added slowly to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

Upon reaction completion, the pH is adjusted to approximately 6 with 6N HCl.

-

The reaction mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic phases are washed with brine (25 mL) and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the white solid product.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 82.8% |

Method 2: Catalytic Hydrogenation of 4-Aminobenzoic Acid followed by Boc Protection

This method provides a one-pot approach to obtaining the Boc-protected trans-isomer with a good isomeric ratio.

Experimental Protocol:

-

In an autoclave, p-aminobenzoic acid (10.0 g, 0.07 mol) is mixed with 5% Ru/C (2.50 g) and 10% aqueous NaOH (100.0 mL).[6][7]

-

The mixture is stirred at 100 °C under a hydrogen pressure of 15 bar for 20 hours.[6][7]

-

After cooling, the catalyst is filtered off.

-

Without isolation of the intermediate, acetone and Boc anhydride (1.0 equivalent) are added to the reaction mixture.[6][7]

-

The reaction is stirred until completion, followed by work-up to isolate the product.

Quantitative Data:

| Parameter | Value | Reference |

| cis:trans ratio | 1:4.6 | [6] |

| Overall Yield | 47% | [6][7] |

Application in the Synthesis of Janus Kinase (JAK) Inhibitors: The Case of Oclacitinib

A prominent application of this compound is in the synthesis of Oclacitinib, a selective JAK1 and JAK3 inhibitor used for the treatment of allergic dermatitis in dogs.[8][9] The cyclohexane moiety of the building block plays a crucial role in the proper orientation of the molecule within the ATP-binding pocket of the JAK enzyme.

Synthetic Workflow for Oclacitinib

The synthesis involves the coupling of the deprotected amino group of the cyclohexane building block with a pyrrolo[2,3-d]pyrimidine core, followed by further functionalization.

Caption: General synthetic workflow for Oclacitinib.

Detailed Experimental Protocol for a Key Step in Oclacitinib Synthesis

The following protocol describes a crucial coupling step in a reported synthesis of Oclacitinib.

-

A mixture of the deprotected amino-cyclohexane intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (3 equivalents), and potassium carbonate (3 equivalents) in a mixture of dioxane and water is refluxed for 24 hours.[10]

-

The reaction mixture is then poured into water and extracted with an organic solvent.[10]

-

The organic layer is separated and further purified to yield the coupled product.[10]

Quantitative Data for Oclacitinib Synthesis Steps (Illustrative):

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | Compound C5, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | K₂CO₃, dioxane/water, reflux | Compound D6 | 80% | [10] |

| 2 | Compound D6 | Concentrated H₂SO₄ | Oclacitinib | 90% | [10] |

The JAK-STAT Signaling Pathway and Mechanism of Action of Oclacitinib

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines involved in inflammation and allergic responses.

JAK-STAT Signaling Pathway

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

By inhibiting JAK1 and to a lesser extent JAK3, Oclacitinib blocks the phosphorylation and activation of STAT proteins.[9] This prevents the translocation of STAT dimers to the nucleus, thereby inhibiting the transcription of genes encoding pro-inflammatory and pruritogenic cytokines such as IL-2, IL-4, IL-6, IL-13, and IL-31.[8][9]

Inhibitory Activity of Oclacitinib against JAK Family Enzymes:

| Enzyme | IC₅₀ (nM) | Reference |

| JAK1 | 10 | [9] |

| JAK2 | 18 | [8] |

| JAK3 | 99 | [9] |

| TYK2 | 84 | [8] |

Other Applications

Beyond its use in the synthesis of JAK inhibitors, the rigid cyclohexane scaffold of this compound makes it a valuable building block for creating peptide mimetics.[11] The defined stereochemistry of the trans-isomer allows for the precise spatial arrangement of pharmacophoric groups, which is critical for mimicking peptide secondary structures and achieving desired biological activity. It is also utilized in the synthesis of other enzyme inhibitors and as a versatile intermediate in the preparation of various complex molecules.[11]

Conclusion

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure and orthogonal protecting groups facilitate the synthesis of complex molecules with high stereochemical control. Its crucial role in the industrial synthesis of the JAK inhibitor Oclacitinib highlights its significance in drug development. The continued exploration of this building block in the design of novel peptide mimetics and other enzyme inhibitors promises to yield new therapeutic agents with enhanced efficacy and selectivity.

References

- 1. This compound = 98.0 TLC 53292-89-0 [sigmaaldrich.com]

- 2. This compound 97% | CAS: 53292-89-0 | AChemBlock [achemblock.com]

- 3. 反式-4-叔丁氧羰酰胺环己羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Trans-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid | Baishixing | ETW [etwinternational.com]

- 6. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107365312A - A kind of new method for preparing Oclacitinib - Google Patents [patents.google.com]

- 11. This compound | 130309-46-5 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid from p-Aminobenzoic Acid

Introduction

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is a crucial building block in the synthesis of various pharmaceutically active compounds, including Janus Kinase (JAK) inhibitors.[1][2][3] Its rigid cyclohexane scaffold and defined stereochemistry are valuable for designing molecules with specific conformational constraints. This document provides detailed protocols for the synthesis of the target compound starting from readily available p-aminobenzoic acid. The primary route involves a one-pot catalytic hydrogenation of the aromatic ring, followed by in-situ protection of the resulting amino group and subsequent separation of the desired trans-isomer.

Synthetic Workflow

The synthesis is a multi-step process beginning with the reduction of the aromatic ring, followed by protection and purification. The overall workflow is designed to maximize the yield of the desired trans-isomer, which is the thermodynamically more stable product.

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis, derived from a one-pot process.[1][2][3][4]

| Step | Parameter | Value | Reference |

| 1. Catalytic Hydrogenation | Starting Material | p-Aminobenzoic Acid (10.0 g, 0.07 mol) | [2][3] |

| Catalyst | 5% Ru/C (2.50 g) | [2][3] | |

| Conditions | 100°C, 15 bar H₂, 20 h in 10% NaOH | [2][3] | |

| Conversion | Full Conversion (by TLC and NMR) | [2][3] | |

| Stereoselectivity | cis:trans ratio = 1:4.6 (~82% trans) | [2][3] | |

| 2. Boc-Protection (in-situ) | Reagent | Boc Anhydride (1.0 eq) | [4] |

| Yield (cis/trans mixture) | 70% | [2] | |

| Purity (cis/trans mixture) | 92% | [2] | |

| 3. Separation of Trans-Isomer | Method | Selective esterification of cis-isomer | [2] |

| Yield (isolated trans) | 62% | [1] | |

| Purity (isolated trans) | 99.1% | [1] | |

| Overall Process | Overall Yield | 47% | [1][2] |

Experimental Protocols

Protocol 1: One-Pot Catalytic Hydrogenation and Boc-Protection

This protocol describes the conversion of p-aminobenzoic acid to a cis/trans mixture of 4-(Boc-amino)cyclohexanecarboxylic acid in a single reaction vessel.

-

Reaction Setup: In a suitable autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and a 10% aqueous solution of sodium hydroxide (NaOH, 100.0 mL).[2][3]

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas before introducing hydrogen. Pressurize the vessel to 15 bar with hydrogen gas.[2][3]

-

Reaction Execution: Heat the mixture to 100°C and stir vigorously for 20 hours. Monitor the reaction for the disappearance of the starting material using Thin Layer Chromatography (TLC) (DCM/MeOH/NH₃ = 5/5/1 v/v/v, ninhydrin stain).[2][3] NMR analysis at this stage should confirm full conversion and a cis:trans isomer ratio of approximately 1:4.6.[2][3]

-

Boc-Protection: After cooling the reaction mixture to room temperature and carefully venting the hydrogen, do not filter the catalyst. Add acetone (327 mL) and Di-tert-butyl dicarbonate (Boc anhydride, 16.63 g, 0.07 mol, 1.0 eq) to the mixture.[4]

-

Work-up of Mixture: Stir the resulting mixture at room temperature. Once the protection reaction is complete (monitored by TLC), filter the catalyst. Evaporate the acetone under reduced pressure.[2]

-

Extraction: The remaining aqueous layer (pH ≈ 9) should be extracted three times with dichloromethane (DCM, 3x75 mL) to remove some impurities.[2] Acidify the aqueous solution to pH 4 using a 20% citric acid solution.[2]

-

Isolation of Mixed Product: Extract the acidified aqueous layer five times with DCM (5x100 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the mixed cis/trans 4-(Boc-amino)cyclohexanecarboxylic acid product.[2] The expected yield is approximately 12.99 g (70%) with a purity of 92%.[2]

Protocol 2: Separation of this compound

This protocol details the separation of the desired trans-isomer from the cis/trans mixture obtained in Protocol 1 via selective esterification of the cis-isomer.

-

Reaction Setup: Suspend the cis/trans Boc-amino acid mixture (12.99 g, 0.05 mol) and potassium carbonate (K₂CO₃, 2 g, 0.06 mol, ~1.2 eq relative to the cis content) in acetone (259 mL).[2]

-

Selective Esterification: To the stirred suspension, add bromoethane (1.93 mL, 2.82 g, 0.02 mol). Note: This amount is calculated to be approximately 2.0 equivalents relative to the cis-isomer content in the mixture.[2]

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 3 hours, during which a white precipitate will form.[2]

-

Crystallization: Cool the mixture to room temperature over 30 minutes and then continue stirring at -10°C for 1 hour.[2]

-

Filtration: Filter the white precipitate and wash it with cold acetone (100 mL, cooled to -10°C). The precipitate is the potassium salt of the desired trans-acid.[1][2]

-

Acidification and Extraction: Add the precipitate to a mixture of 20% citric acid (200 mL) and DCM (100 mL). Separate the layers. Extract the aqueous layer four more times with DCM (4x100 mL).[1][2]

-

Final Isolation: Combine all organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure. Dry the resulting solid overnight to yield pure trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid.[1] The expected yield is approximately 8.06 g (62% from the mixed isomers) with a purity of 99.1%.[1]

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 3. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic Acid via Catalytic Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a valuable building block in medicinal chemistry, notably utilized as a key intermediate in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors.[1][2][3] The synthesis of the pure trans isomer presents a challenge, as catalytic hydrogenation of aromatic precursors often yields a mixture of cis and trans isomers.[1][4]

These application notes provide detailed protocols for the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid, focusing on the catalytic hydrogenation of p-aminobenzoic acid. The protocols described herein are designed to be robust and scalable for industrial applications, employing low hydrogen pressure.[3][4]

Catalytic Hydrogenation of p-Aminobenzoic Acid

The primary route for the synthesis of 4-(Boc-amino)cyclohexanecarboxylic acid via catalytic hydrogenation involves a one-pot process starting from p-aminobenzoic acid. This process consists of two main steps:

-

Catalytic Hydrogenation: The aromatic ring of p-aminobenzoic acid is hydrogenated to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.

-

Boc Protection: The amino group of the resulting cyclohexanecarboxylic acid mixture is protected with a tert-butoxycarbonyl (Boc) group.

Subsequent purification steps are then employed to isolate the desired trans isomer.

Experimental Data

The choice of catalyst and reaction conditions significantly influences the ratio of cis to trans isomers in the hydrogenation product. Below is a summary of quantitative data from various reported methods.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | 1:4.6 | WO2017134212A1[4] |

| 4-Aminobenzoic acid | PtO₂ | Not specified | Not specified | Not specified | 16:49 | CN116120213A[5] |

| p-Aminobenzoic acid | Raney Nickel | Not specified | Not specified | Not specified | Not specified | WO2017134212A1[4] |

| Aminobenzoic acid | Rhodium on Carbon | Isopropanol | 60 | 10 | Not reported | WO2017134212A1[4] |

Experimental Protocols

Protocol 1: One-Pot Synthesis and Purification of this compound

This protocol details a one-pot process for the preparation of trans-4-amino-l-cyclohexanecarboxylic acid derivatives with a trans ratio of more than 75%, followed by Boc protection and purification.[3][4]

Step 1: Catalytic Hydrogenation of p-Aminobenzoic Acid

-

In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and 10% aqueous sodium hydroxide (NaOH) (100.0 mL).[4]

-

Seal the autoclave and stir the mixture at 100°C under a hydrogen pressure of 15 bar.[4]

-

Continue the reaction for 20 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and carefully vent the hydrogen gas.

-

The resulting product is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, with a typical cis:trans ratio of 1:4.6 as determined by NMR.[4]

Step 2: Boc Protection

-